Cas no 213765-91-4 (5-Cyclopropylmethoxy-2-fluoropyridine)

5-Cyclopropylmethoxy-2-fluoropyridine is a fluorinated pyridine derivative featuring a cyclopropylmethoxy substituent at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. The fluorine atom at the 2-position enhances electron-withdrawing properties, potentially improving reactivity in cross-coupling reactions or serving as a bioisostere in drug design. The cyclopropylmethoxy group contributes steric and electronic effects, influencing binding affinity in target interactions. Its well-defined synthetic route and stability under standard conditions make it a valuable intermediate for developing bioactive molecules. Suitable for use in medicinal chemistry and material science applications.
5-Cyclopropylmethoxy-2-fluoropyridine structure
213765-91-4 structure
Product name:5-Cyclopropylmethoxy-2-fluoropyridine
CAS No:213765-91-4
MF:C9H10FNO
Molecular Weight:167.180205821991
MDL:MFCD24190867
CID:4783884

5-Cyclopropylmethoxy-2-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 5-(cyclopropylmethoxy)-2-fluoropyridine
    • 5-Cyclopropylmethoxy-2-fluoropyridine
    • 5-Cyclopropylmethoxy-2-fluoro-pyridine
    • CID 10797160
    • MDL: MFCD24190867
    • インチ: 1S/C9H10FNO/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2
    • InChIKey: HUYCCEKGVDKDAT-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=N1)OCC1CC1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • XLogP3: 2
  • トポロジー分子極性表面積: 22.1

5-Cyclopropylmethoxy-2-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
182625-5g
5-Cyclopropylmethoxy-2-fluoropyridine, 95%
213765-91-4 95%
5g
$1403.00 2023-09-07

5-Cyclopropylmethoxy-2-fluoropyridine 関連文献

5-Cyclopropylmethoxy-2-fluoropyridineに関する追加情報

Introduction to 5-Cyclopropylmethoxy-2-fluoropyridine (CAS No. 213765-91-4)

5-Cyclopropylmethoxy-2-fluoropyridine, with the chemical formula C9H11FN2O, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 213765-91-4, exhibits a unique structural configuration that makes it a promising candidate for various biological and chemical applications. The presence of both a cyclopropylmethyl group and a fluorine atom at specific positions in its molecular structure imparts distinct electronic and steric properties, which are highly valuable in drug design and synthesis.

The< strong>5-Cyclopropylmethoxy-2-fluoropyridine molecule is characterized by its aromatic pyridine core, which is a common scaffold in many bioactive molecules. The substitution pattern, particularly the methoxy group at the 5-position and the fluorine atom at the 2-position, plays a crucial role in modulating the compound's interactions with biological targets. These modifications enhance the compound's binding affinity and selectivity, making it an attractive intermediate for the development of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated pyridines due to their ability to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and cell membrane permeability. The< strong>5-Cyclopropylmethoxy-2-fluoropyridine derivative is no exception and has been explored in several research studies for its potential applications in medicinal chemistry. Its structural features make it a versatile building block for synthesizing more complex molecules with tailored biological activities.

One of the most compelling aspects of 5-Cyclopropylmethoxy-2-fluoropyridine is its role in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in designing inhibitors for enzymes involved in cancer metabolism. The cyclopropylmethyl group provides steric hindrance that can optimize binding interactions, while the fluorine atom enhances electronic properties necessary for effective enzyme inhibition. These characteristics have made this compound a focal point in efforts to develop next-generation anticancer agents.

The< strong>CAS No. 213765-91-4 identifier ensures that researchers can reliably obtain and reference this compound in their experiments. Its precise chemical specification allows for reproducibility across different laboratories, facilitating collaborative research and accelerating the discovery process. The compound's stability under various storage conditions also makes it practical for industrial-scale synthesis and application in drug manufacturing.

Recent advancements in computational chemistry have further highlighted the potential of 5-Cyclopropylmethoxy-2-fluoropyridine. Molecular modeling studies have revealed insights into how its structural features influence its interactions with biological targets. These simulations have guided researchers in optimizing the compound's design to enhance its efficacy and reduce potential side effects. Such computational approaches are becoming increasingly integral to drug discovery, providing a cost-effective and efficient means of identifying promising candidates before moving to experimental validation.

The pharmaceutical industry has shown particular interest in developing treatments for neurological disorders, where precise molecular interactions are critical. The< strong>5-Cyclopropylmethoxy-2-fluoropyridine derivative has been investigated as a potential precursor for drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors makes it a valuable candidate for these applications.

In addition to its therapeutic potential, CAS No. 213765-91-4-labeled compounds like this one are essential tools for academic research. They serve as reference standards for quality control and method development in analytical chemistry. Researchers often use these compounds to validate new synthetic routes or to calibrate analytical instruments used in drug development pipelines.

The synthesis of< strong>5-Cyclopropylmethoxy-2-fluoropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

The environmental impact of pharmaceutical research also plays a significant role in how compounds like this are developed and utilized. Efforts are ongoing to minimize waste and improve sustainability in synthetic processes. Green chemistry principles are being increasingly adopted, aiming to reduce hazardous byproducts and energy consumption during production.

The future prospects of 5-Cyclopropylmethoxy-2-fluoropyridine are promising, with ongoing research exploring new applications and refining its use as an intermediate in drug development. As our understanding of biological systems continues to evolve, so too will our ability to harness compounds like this one for therapeutic purposes.

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